
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as TRO19622, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. This compound has been shown to have neuroprotective effects and has been investigated for its potential to treat conditions such as Alzheimer's disease, Parkinson's disease, and stroke.
科学的研究の応用
Synthesis and Chemical Properties
Research on nicotinic acid derivatives and their synthesis provides foundational knowledge essential for developing new compounds with potential therapeutic applications. For instance, the synthesis and properties of various nicotinic acid derivatives have been explored, revealing their potential as spin-labeled analogs of nicotinamide, which could be used in studying biochemical pathways and enzyme activities related to nicotinamide metabolism (Lifshits et al., 1976). Such research underscores the importance of chemical modifications in understanding and manipulating biological systems.
Catalysis and Organic Reactions
Research into the catalytic properties of nickel complexes with oxamidate ligands, similar in structure to the compound , highlights their role in facilitating electrochemical water oxidation (Lin et al., 2017). This research area is crucial for developing sustainable energy solutions and understanding the mechanisms of catalytic reactions in organic synthesis.
Pharmacological Applications
Compounds structurally related to N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide may exhibit significant biological activity, offering insights into the development of new pharmacological agents. For example, studies on nicotinamide N-methyltransferase (NNMT) inhibitors have shown that altering the methylation status of nicotinamide can impact various metabolic pathways, potentially offering therapeutic avenues for treating diseases like cancer and metabolic disorders (Policarpo et al., 2019).
Neuropharmacology and Sleep Regulation
Investigations into the role of orexin receptors in sleep regulation have identified compounds that modulate these receptors, affecting sleep patterns and potentially treating sleep disorders. Selective antagonism of orexin receptors by specific compounds demonstrates the intricate balance of neurotransmitter systems in regulating sleep and wakefulness (Dugovic et al., 2009). Such research is fundamental for developing novel treatments for insomnia and other sleep-related conditions.
作用機序
Target of Action
The primary target of this compound is the c-KIT kinase , a validated drug discovery target for gastrointestinal stromal tumors (GISTs) . The c-KIT kinase plays a crucial role in cell signaling pathways, and its dysregulation can lead to the development of GISTs .
Mode of Action
This compound acts as a selective c-KIT inhibitor . It binds to the c-KIT kinase, inhibiting its activity and thereby disrupting the signaling pathways it mediates .
Biochemical Pathways
By inhibiting the c-KIT kinase, this compound affects the c-KIT-mediated signaling pathways . These pathways are involved in various cellular processes, including cell growth and differentiation. The inhibition of these pathways can lead to apoptosis (programmed cell death) and cell cycle arrest .
Pharmacokinetics
The compound has shown acceptable bioavailability (36%) , which means it can be effectively absorbed and utilized by the body. The bioavailability of a drug can significantly impact its therapeutic efficacy, as it determines the extent and rate at which the active drug reaches its site of action.
Result of Action
The compound’s action on the c-KIT kinase leads to effective antiproliferative efficacy against GISTs cell lines . It induces apoptosis and cell cycle arrest, thereby inhibiting the growth of the tumor cells . In preclinical evaluations, it has been shown to effectively suppress tumor growth in a GIST-T1 cell inoculated xenograft model without apparent toxicity .
Action Environment
特性
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O4/c22-21(23,24)32-17-5-3-16(4-6-17)27-19(30)18(29)26-12-14-7-10-28(11-8-14)20(31)15-2-1-9-25-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMXAUNHVSQDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

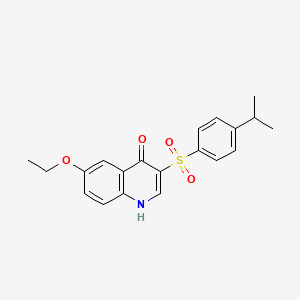
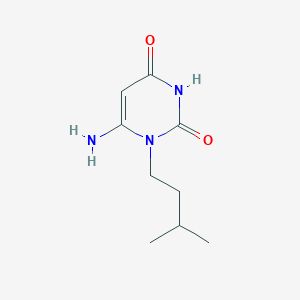
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2779910.png)
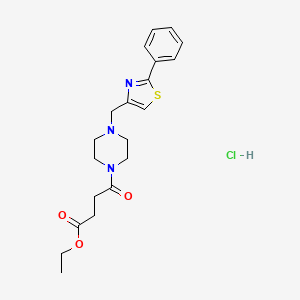
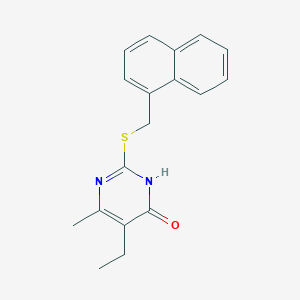
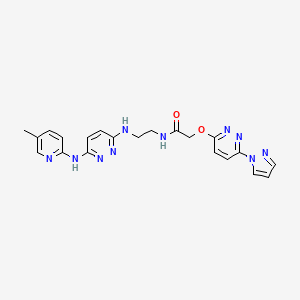
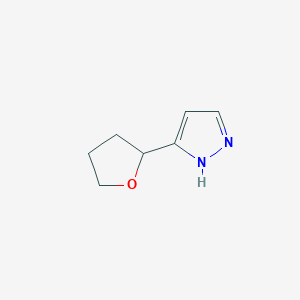
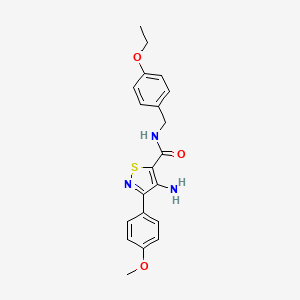
amine](/img/structure/B2779922.png)
![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2779923.png)

![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2779925.png)
